molecular formula C15H17N3O3 B2591375 N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide CAS No. 1421526-32-0

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2591375
CAS No.: 1421526-32-0
M. Wt: 287.319
InChI Key: FFVDHSOFSBCYDN-UHFFFAOYSA-N
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Description

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The isoxazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition with alkenes or alkynes .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include molecular iodine, hydroxylamine, and tert-butyl nitrite. Reaction conditions often involve the use of bases like 1,4-diazabicyclo[2.2.2]octane or n-BuLi .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of terminal alkynes with n-BuLi and aldehydes followed by treatment with molecular iodine and hydroxylamine yields 3,5-disubstituted isoxazoles .

Scientific Research Applications

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide has various scientific research applications due to its biological activities. Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These compounds are valuable in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can modulate various biological pathways, including those involved in inflammation, cancer cell proliferation, and microbial growth . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Properties

IUPAC Name

N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDHSOFSBCYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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